molecular formula C9H8N2O6 B8580641 Methyl 2-methyl-4,5-dinitrobenzoate

Methyl 2-methyl-4,5-dinitrobenzoate

Cat. No. B8580641
M. Wt: 240.17 g/mol
InChI Key: WGBJWPWJLDXJLE-UHFFFAOYSA-N
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Patent
US08901126B2

Procedure details

A mixture of 5.3 g of methyl 2-methyl-4,5-dinitrobenzoate, 1.06 g of 10% palladium on carbon (50% water wet), 53 mL of ethanol, and 53 mL of 1,4-dioxane was vigorously stirred at room temperature overnight under a hydrogen atmosphere. The insoluble material was filtered and washed with methanol. The filtrate was concentrated, and then dried under reduced pressure to obtain 3.98 g of methyl 4,5-diamino-2-methyl benzoate.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([N+:15]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O)C>[Pd].O1CCOCC1>[CH3:1][C:2]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][C:9]([NH2:15])=[C:10]([NH2:12])[CH:11]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.06 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
53 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred at room temperature overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(=C(C=C1C(=O)OC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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